Gold;ytterbium
Description
Structure
2D Structure
Properties
CAS No. |
12256-60-9 |
|---|---|
Molecular Formula |
AuYb |
Molecular Weight |
370.01 g/mol |
IUPAC Name |
gold;ytterbium |
InChI |
InChI=1S/Au.Yb |
InChI Key |
PBTYDMWSHWFQJZ-UHFFFAOYSA-N |
Canonical SMILES |
[Yb].[Au] |
Origin of Product |
United States |
Crystallographic and Phase Equilibrium Studies of Gold Ytterbium Systems
Phase Diagram Determination and Analysis
A phase diagram is a graphical representation of the physical states of a substance under different conditions of temperature and composition. nist.govyoutube.com For the Au-Yb system, the phase diagram maps the equilibrium phases, such as liquid, solid solutions, and intermetallic compounds.
The determination of a phase diagram is an intricate process that relies on a combination of analytical techniques to identify phase transitions and characterize the microstructure of alloys at equilibrium. nist.gov For metallic systems like Au-Yb, the following experimental methods are commonly employed:
Differential Thermal Analysis (DTA): This technique is used to detect phase transitions by measuring the temperature difference between a sample and an inert reference as they are heated or cooled at a constant rate. Endothermic or exothermic events, such as melting, solidification, or solid-state transformations, are identified as peaks in the DTA signal, allowing for the determination of transition temperatures. researchgate.net
X-ray Diffractometry (XRD): XRD is a primary tool for phase identification. carleton.edu By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, the phases present in an annealed and quenched alloy can be identified. jmmab.com This helps to establish the phase boundaries in the solid state. walisongo.ac.id
Optical Microscopy (LOM): Also known as light microscopy, this technique is used to visually examine the microstructure of polished and etched alloy samples. researchgate.net Different phases can be distinguished by their morphology, color, and reflectivity, providing information about the phase constituents and their distribution.
Scanning Electron Microscopy (SEM): SEM offers higher magnification and greater depth of field than LOM. It is used to observe the fine details of the microstructure. researchgate.netjmmab.com When equipped with an energy-dispersive X-ray spectroscopy (EDS) detector, it can provide qualitative and quantitative elemental analysis of the different phases present.
Electron Probe Microanalysis (EPMA): EPMA is a quantitative analytical technique used to determine the precise chemical composition of micro-scale volumes within a sample. researchgate.netjmmab.com It is essential for accurately determining the stoichiometry of intermetallic phases and the solubility limits in solid solutions, which are critical for drawing accurate phase boundaries.
The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational approach used to thermodynamically assess binary and multicomponent systems. researchgate.netpjsir.org For the Au-Yb binary system, the Gibbs free energies of the various phases (liquid, solid solutions, and intermetallic compounds) are described by mathematical models. researchgate.net
The Gibbs free energies of solution phases like liquid, face-centered cubic (fcc), body-centered cubic (bcc), and hexagonal close-packed (hcp) are typically modeled using a substitutional solution model with the Redlich-Kister equation to describe the excess Gibbs energy. researchgate.net Intermetallic compounds are often treated as stoichiometric phases, though some with a range of homogeneity, such as the βAuYb phase, may be modeled using more complex approaches like the sublattice model. researchgate.net
Thermodynamic parameters for each phase model are optimized by fitting the calculations to available experimental data, including phase boundary information and thermodynamic properties. This process results in a self-consistent thermodynamic database that can be used to calculate the phase diagram and predict thermodynamic properties of the system. researchgate.net
Experimental investigations and thermodynamic assessments of the Au-Yb system have identified several stable intermetallic compounds. These phases form at specific stoichiometric ratios and are characterized by their unique crystal structures. The compositions of these phases are confirmed through techniques like EPMA and their structures are determined by XRD. researchgate.netresearchgate.net
Based on available data, the Au-Yb system contains multiple intermetallic phases and eutectic points. Ytterbium is found to be trivalent in the three compounds richest in gold and divalent in the others. researchgate.net
| Phase | Stoichiometry | Crystal Structure Type | Decomposition Temperature (°C) | Reaction Type |
|---|---|---|---|---|
| Au₄Yb | 80.0 at.% Au | MoNi₄ (D1ₐ) | - | - |
| Au₃Yb | 75.0 at.% Au | TiCu₃ (D0ₐ) | - | - |
| Au₂Yb | 66.7 at.% Au | MoSi₂ (C11ₑ) | - | - |
| AuYb | 50.0 at.% Au | - | - | - |
| Eutectic 1 | 18.5 at.% Au | - | 546 | L ↔ (βYb) + AuYb₂ |
| Eutectic 2 | 58.5 at.% Au | - | 1061 | L ↔ AuYb + Au₂Yb |
| Eutectic 3 | 72.0 at.% Au | - | 1131 | L ↔ Au₂Yb + Au₃Yb |
| Eutectic 4 | 89.0 at.% Au | - | 809 | L ↔ Au₄Yb + (Au) |
Crystal Structure Characterization
The precise arrangement of atoms within the intermetallic compounds of gold and ytterbium is determined through diffraction techniques. This structural information is fundamental to understanding the physical and chemical properties of these materials.
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the crystal structure of a material. carleton.edumdpi.com It provides detailed information on unit cell dimensions, space group symmetry, and the precise coordinates of each atom within the unit cell. carleton.edu
For Au-Yb systems, obtaining single crystals of sufficient quality can be challenging. Often, flux growth methods are employed to synthesize single crystals of ternary or more complex intermetallic phases containing Au and Yb. scirp.org Once a suitable crystal is isolated, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve and refine the crystal structure. carleton.edu This method has been successfully applied to various ternary compounds, providing precise crystallographic data.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| Yb₂Au₂Pb | Tetragonal | P4₂/mnm (No. 136) | a = 8.037, c = 7.465 |
| YbAuAl | Orthorhombic | TiNiSi-type | - |
| YbAu₃Ga₇ | - | ScRh₃Si₇-type | - |
| Yb₅Co₄Ge₁₀ | Tetragonal | P4/mbm | a = 12.6369, c = 4.1378 |
Note: This table includes ternary compounds to illustrate the application of SCXRD in characterizing structures containing the Au-Yb pairing. scirp.orgresearchgate.netbohrium.comiaea.org Lattice parameters for some compounds are not fully specified in the cited abstracts.
Powder X-ray diffraction is a versatile technique used for the phase identification of polycrystalline materials. carleton.edu The sample is finely ground to ensure a random orientation of the crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present. carleton.eduresearchgate.net PXRD is crucial for verifying the phases obtained in alloy synthesis and for checking sample purity. researchgate.net
For quantitative structural analysis of powder data, the Rietveld refinement method is employed. wikipedia.org This technique involves fitting a calculated diffraction profile to the entire measured powder pattern. The calculated profile is generated from a structural model that includes parameters such as lattice constants, atomic positions, and site occupancies, as well as instrumental parameters. wikipedia.org By minimizing the difference between the observed and calculated patterns using a least-squares approach, the structural parameters can be refined to a high degree of precision. This method is particularly valuable when single crystals are not available or for studying materials that exhibit structural complexities like site-mixing or defects. researchgate.net
Crystallographic Details of Specific Au-Yb Intermetallics (e.g., Yb₂Au₃Sn₂, Yb₂Au₂Pb, Yb₆.₆Ir₆Sn₁₆)walisongo.ac.id
The synthesis and crystallographic characterization of various ternary intermetallic compounds involving gold and ytterbium have revealed complex structures and interesting physical properties. Single-crystal X-ray diffraction has been a pivotal technique in elucidating the atomic arrangements within these materials.
Yb₂Au₃Sn₂: This compound crystallizes in a trigonal system with the space group R-3m (No. 166). The lattice parameters have been determined to be a = 4.7684(2) Å and c = 46.898(3) Å, resulting in a unit cell volume of 923.5 ų. Each unit cell contains six formula units (Z = 6). The structure was refined to a final R-value of Rgt(F) = 0.042. researchgate.net
Yb₂Au₂Pb: This plumbide is characterized by a tetragonal crystal system, belonging to the space group P4₂/mnm (No. 136). The lattice parameters are a = 8.037(2) Å and c = 7.465(2) Å, with a unit cell volume of 482.2 ų. There are four formula units per unit cell (Z = 4). The refinement of the crystal structure resulted in an R-value of Rgt(F) = 0.036. researchgate.net The RE₂Au₂Pb series, including the ytterbium compound, is known to adopt the Er₂Au₂Sn structure type. researchgate.net
Yb₆.₆Ir₆Sn₁₆: Although not a gold-containing compound, its study provides insight into the structural chemistry of ytterbium-containing intermetallics. This compound was synthesized from a reaction of ytterbium, iridium, and tin in an excess of indium, yielding single crystals. It crystallizes in the tetragonal space group P4₂/nmc with lattice parameters a = b = 9.7105(7) Å and c = 13.7183(11) Å. A notable feature of this structure is the presence of extensive vacancies on one of the ytterbium crystallographic sites, leading to the non-stoichiometric composition. The structure consists of a [Ir₆Sn₁₆] polyanionic network that forms cages wherein the ytterbium atoms are located. researchgate.net
Below is an interactive data table summarizing the crystallographic information for these specific intermetallics.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |
| Yb₂Au₃Sn₂ | Trigonal | R-3m | 4.7684(2) | 4.7684(2) | 46.898(3) | 923.5 | 6 |
| Yb₂Au₂Pb | Tetragonal | P4₂/mnm | 8.037(2) | 8.037(2) | 7.465(2) | 482.2 | 4 |
| Yb₆.₆Ir₆Sn₁₆ | Tetragonal | P4₂/nmc | 9.7105(7) | 9.7105(7) | 13.7183(11) | 1294.6 | 2 |
Analysis of Recurring Structure Types (e.g., TiNiSi, ZrNiAl, MgAgAs, PbFCl, AlB₂, U₃Si₂, Pu₃Pd₄)wikipedia.orgwalisongo.ac.idresearchgate.net
Intermetallic compounds containing ytterbium, including those with gold, frequently adopt several common structure types. The prevalence of these structures is dictated by factors such as atomic size, electronegativity, and electron concentration. acs.org
TiNiSi-type: This is an orthorhombic structure (space group Pnma) and is one of the most common types for equiatomic YbTX compounds, where T is a transition metal and X is a p-block element. acs.orgnih.gov A number of ytterbium-based phases with this structure have been synthesized, including those where T is gold. acs.org For example, YbAuAl crystallizes in the TiNiSi-type structure. researchgate.net
ZrNiAl-type: This hexagonal structure (space group P-62m) is another frequently observed type for equiatomic ytterbium intermetallics. acs.orgnih.gov
MgAgAs-type: This cubic structure (space group F-43m) is also found in equiatomic YbTX compounds. acs.orgnih.gov These are often referred to as half-Heusler compounds and can exhibit a range of interesting electronic and magnetic properties. acs.orgnih.gov
PbFCl-type: This tetragonal structure (space group P4/nmm) is another common arrangement for YbTX phases. acs.orgnih.gov
AlB₂-type and its superstructures: The hexagonal AlB₂ structure (space group P6/mmm) serves as a parent structure for many ternary intermetallics. Superstructures can form through ordered substitution on the boron sites. acs.orgnih.gov
U₃Si₂-type and related structures: Yb₂Pt₂Pb, a compound related to the Au-Yb system, is one of the few ytterbium intermetallics that adopts a structure derived from the U₃Si₂-type. acs.org Due to a puckering effect, a superstructure is formed in Yb₂Pt₂Pb (space group P4₂/mnm), which involves a slight distortion of the ytterbium trigonal and square prisms. acs.org
Pu₃Pd₄-type: While not explicitly detailed for gold-ytterbium compounds in the provided search results, this structure type is known to occur in rare-earth intermetallics.
The specific structure adopted by a given compound influences its physical properties, including its magnetic behavior and electrical conductivity. The valence state of ytterbium (typically Yb²⁺ or Yb³⁺) plays a crucial role in determining the unit cell volume and can often be inferred from comparisons with other rare-earth compounds in the same structural series (Iandelli plots). nih.gov
Investigation of Allotropic Forms of Ytterbiumrsc.orgiaea.org
Ytterbium metal is known to exist in three different allotropic forms, each with a distinct crystal structure. wikipedia.org The transformation between these forms is dependent on temperature and pressure. wikipedia.org
Alpha (α) Ytterbium: This allotrope is stable at low temperatures. It possesses a hexagonal close-packed (hcp) crystal structure. wikipedia.org
Beta (β) Ytterbium: This is the form that exists at room temperature. It has a face-centered cubic (fcc) crystal structure. wikipedia.org The lattice parameter for the β-form at 20 °C is a = 548.46 pm. wikipedia.orgwebelements.com
Gamma (γ) Ytterbium: This is the high-temperature allotrope, stable above 798 °C. It has a body-centered cubic (bcc) crystal structure. drugfuture.com
The transformation temperatures between these allotropes are approximately -13 °C (α to β) and 795 °C (β to γ), though these values can be influenced by stress and pressure. wikipedia.org The existence of these different crystal structures for the elemental form of ytterbium is a key factor in understanding the phase diagrams and structural stability of its alloys, including those with gold.
A data table summarizing the properties of ytterbium allotropes is provided below.
| Allotrope | Crystal Structure | Stability | Density (g/cm³) |
| α-Yb | Hexagonal Close-Packed (hcp) | Low Temperature (< -13 °C) | 6.903 |
| β-Yb | Face-Centered Cubic (fcc) | Room Temperature | 6.966 |
| γ-Yb | Body-Centered Cubic (bcc) | High Temperature (> 795 °C) | 6.57 |
Defect Structures and Structural Disorder in Ytterbium-Containing Compoundswebelements.comwalisongo.ac.idiaea.org
The study of defect structures and structural disorder, such as vacancies and antisite defects, is crucial for understanding the properties of intermetallic compounds. These imperfections can significantly influence mechanical, electronic, and magnetic behaviors.
In the context of ytterbium-containing intermetallics, structural disorder has been noted. For instance, in Yb₁₄TSb₁₁ (where T is a transition metal), the formation of Yb³⁺ has been explained by introducing disorder into the crystal structure. acs.org Another example is Yb₆.₆Ir₆Sn₁₆, which exhibits extensive vacancies on one of its ytterbium crystallographic sites, leading to its non-stoichiometric nature. researchgate.net
Influence of External Parameters on Crystal Structure: High-Pressure Synchrotron X-ray Diffraction Studiesresearchgate.net
High-pressure synchrotron X-ray diffraction is a powerful experimental technique used to investigate the structural stability and phase transitions of materials under extreme conditions. lbl.gov This method allows for in-situ determination of crystal structures as a function of pressure, providing valuable information on compressibility, bulk modulus, and pressure-induced phase transformations. mdpi.com
While the technique is widely applied to various materials, including intermetallic compounds, specific studies employing high-pressure synchrotron X-ray diffraction on the gold-ytterbium system were not found in the provided search results. General applications of this technique include studying stress-induced structural transformations in gold nanocrystals and investigating phase transitions in other alloys and compounds at high pressures. lbl.govaps.org The methodology typically involves using a diamond anvil cell to generate high pressures, with the highly brilliant and focused X-ray beam from a synchrotron source used to obtain diffraction patterns from the minute sample. lbl.gov
Advanced Spectroscopic and Characterization Techniques for Au Yb Systems
Spectroscopic Probes for Electronic States and Local Environments
A variety of sophisticated spectroscopic methods are employed to probe the intricate electronic and magnetic nature of Au-Yb compounds. These techniques are sensitive to the local environment of both the gold and ytterbium atoms, offering a detailed picture of their interactions.
X-ray Absorption Spectroscopy (XAS) and its near-edge component, X-ray Absorption Near Edge Structure (XANES), are powerful, element-specific tools for investigating the electronic structure of materials. uu.nlscispace.comwikipedia.org In Au-Yb systems, these techniques are particularly crucial for determining the valence state of ytterbium, which can exist in divalent (Yb²⁺, 4f¹⁴), trivalent (Yb³⁺, 4f¹³), or intermediate valence states. core.ac.uk
The energy of the X-ray absorption edge, for instance at the Yb L₃-edge, is sensitive to the effective charge on the Yb atom. aps.orgnih.gov A shift in the edge energy to higher values typically indicates an increase in the oxidation state. nih.gov The shape of the XANES spectrum provides a fingerprint of the local coordination environment and the unoccupied density of electronic states. uu.nlscispace.com For example, in studies of YbCuₓGa₂₋ₓ, high-resolution partial fluorescence yield XAS was used to track pressure-induced valence transitions in ytterbium. aps.org Similarly, XANES has been employed to confirm mixed valence in compounds like Yb₆.₆Ir₆Sn₁₆. researchgate.net In situ XAS measurements can also be used to study the local atomic structure of gold complexes in solution, which is relevant for understanding the formation of Au-containing materials. esrf.fr
Table 1: Representative Applications of XAS/XANES in Yb-based Systems
| Compound/System | Information Obtained | Reference |
| YbCuₓGa₂₋ₓ | Pressure-induced valence transition of Yb | aps.org |
| Yb₆.₆Ir₆Sn₁₆ | Confirmation of mixed valence state of Yb | researchgate.net |
| Gold-trisulfur complexes | Local atomic structure and bonding of Au in solution | esrf.fr |
| Yb-based intermetallics | General determination of Yb valence state | core.ac.ukacs.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of the constituent atoms. rsc.org In the context of Au-Yb compounds, XPS is instrumental in probing the core-level electrons, which are indicative of the valence state. acs.org
For ytterbium, the 4f core-level spectrum is particularly revealing. The XPS spectrum of a mixed-valence Yb compound will show distinct sets of peaks corresponding to the Yb²⁺ (4f¹⁴) and Yb³⁺ (4f¹³) final states. researchgate.net The relative intensities of these peaks can be used to estimate the average Yb valence. For example, in (YbS)₁.₂₅CrS₂, XPS spectra of the Yb 4f, 4d, and 4p levels revealed multiplet structures characteristic of both Yb²⁺ and Yb³⁺, allowing for the determination of an intermediate valence of approximately 2.89. researchgate.net For gold, the Au 4f peaks can be used to identify its chemical state (e.g., metallic Au⁰ or oxidized Au¹⁺/Au³⁺) and can serve as a binding energy reference. thermofisher.com
Table 2: XPS Binding Energies for Gold and Ytterbium
| Element | Core Level | Binding Energy (eV) | Notes | Reference |
| Gold (Au) | 4f₇/₂ | 84.0 | For pure metallic gold. Can be used as a reference. | rsc.orgthermofisher.com |
| Gold (Au) | 4f₅/₂ | 87.7 | Spin-orbit splitting of ~3.7 eV. | thermofisher.com |
| Ytterbium (Yb) | 4d | ~180-195 | Complex region with multiple peaks for Yb²⁺ and Yb³⁺. | researchgate.netthermofisher.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic environment of specific nuclei. acs.org For Au-Yb systems, NMR studies, particularly using the spin I=1/2 isotope ¹⁷¹Yb, can provide detailed information about the magnetic properties and electronic structure.
The resonance frequency of the ¹⁷¹Yb nucleus is highly sensitive to its local magnetic field, which is influenced by the surrounding electrons. This sensitivity allows for the measurement of the Knight shift, which provides information about the spin susceptibility of the conduction electrons. For instance, ¹⁷¹Yb NMR measurements in the intermetallic compound YbAl₂ revealed a large, temperature-independent positive Knight shift, suggesting that the magnetic susceptibility is dominated by orbital contributions rather than the spin paramagnetism of band electrons. aps.org In studies of dilute ytterbium impurities in gold, the ¹⁷³Yb nuclear resonance was observed, allowing for the determination of the crystal field splitting and hyperfine constants, which were in good agreement with results from other techniques like ESR. aip.org
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study materials with unpaired electrons. libretexts.orgwikipedia.org It is therefore an ideal tool for investigating Au-Yb compounds where ytterbium is in the paramagnetic Yb³⁺ (4f¹³) state. acs.orgresearchgate.net Yb²⁺, with a filled 4f¹⁴ shell, is diamagnetic and thus EPR silent. acs.org
EPR spectra provide information about the g-factor and hyperfine interactions. libretexts.org The g-factor is a measure of the magnetic moment of the unpaired electron and its anisotropy can reveal details about the local symmetry of the Yb³⁺ ion. Hyperfine interactions, which arise from the coupling of the electron spin with the nuclear spins of isotopes like ¹⁷¹Yb (I=1/2) and ¹⁷³Yb (I=5/2), can provide information about the electronic wavefunction. nih.gov For example, in a study of YbPt₂Sn, a well-defined Yb³⁺ ESR signal was observed, with strongly anisotropic g-factors that helped to identify the crystal electric field ground state as the Γ₇ doublet. researchgate.net
Table 3: EPR Parameters for Yb³⁺ in a Representative System
| System | g-factors | Hyperfine Constants (¹⁷¹Yb) | Hyperfine Constants (¹⁷³Yb) | Reference |
| Yb[CH(SiMe₃)₂]₃ | g⊥ = 0.7316, g‖ = 7.5698 | A⊥ = 842 MHz, A‖ = 6285 MHz | A⊥ = 221 MHz, A‖ = 1650 MHz | nih.gov |
Mössbauer spectroscopy is a high-resolution technique that probes the nuclear energy levels of specific isotopes. For ytterbium, isotopes such as ¹⁷⁰Yb and ¹⁷¹Yb can be used. acs.org This technique is highly sensitive to the local chemical environment of the Mössbauer atom, providing information on oxidation states, magnetic fields at the nucleus, and lattice dynamics.
Inelastic Neutron Scattering (INS) is a powerful technique for directly probing the low-energy magnetic excitations in a material, such as crystal electric field (CEF) excitations. researchgate.netarxiv.orgaps.org In Au-Yb compounds, the Yb³⁺ ion experiences an electric field created by the surrounding ions, which lifts the degeneracy of the 4f electronic energy levels. INS can measure the energies of transitions between these CEF levels.
By analyzing the INS spectra, including the energy and intensity of the observed peaks at different temperatures and momentum transfers, a set of CEF parameters can be determined. diva-portal.org These parameters provide a quantitative description of the interaction between the Yb³⁺ ion and its crystalline environment. For example, in a study of HoB₁₂, INS was used to determine the cubic crystal field parameters and revealed a strong influence of the magnetic order on the CEF transitions. aps.org This type of analysis is crucial for understanding the magnetic anisotropy and thermodynamic properties of Au-Yb systems containing Yb³⁺. aps.org
Ultraviolet-Visible (UV-Vis) and Luminescence Spectroscopy of Yb-Containing Materials
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for characterizing the optical properties of materials containing gold and ytterbium. In Au-Yb systems, particularly those involving gold nanoparticles, UV-Vis spectra are dominated by the surface plasmon resonance (SPR) of the gold nanostructures. The position and shape of the SPR peak are sensitive to the size, shape, and dielectric environment of the nanoparticles. For instance, a strong absorption band at 530 nm is characteristic of the resonant optical absorbance of localized plasmons in gold nanoparticles of a certain size. beilstein-journals.org
Luminescence spectroscopy, particularly upconversion luminescence (UCL), is crucial for understanding the unique optical behaviors of ytterbium-containing materials when combined with gold. Ytterbium ions (Yb³⁺) are known for their efficient absorption of near-infrared (NIR) radiation, typically around 980 nm. beilstein-journals.org In the presence of gold nanoparticles, the luminescent properties of ytterbium compounds can be significantly enhanced. This enhancement is attributed to the plasmonic effects of the gold nanoparticles, which can increase the local electromagnetic field and facilitate non-radiative energy transfer. beilstein-journals.orgbohrium.com
Research on ytterbium oxide (Yb₂O₃) with gold nanoparticles has demonstrated a significant increase in the quantum yield of upconversion luminescence. bohrium.com Under infrared laser excitation (e.g., 980 nm), the quantum yield was found to increase by a factor of 5.6 in the presence of gold nanoparticles due to non-radiative plasmon energy transfer. bohrium.com The decay time of the Yb₂O₃ upconversion luminescence was also observed to decrease significantly, for example, from 111.1 ms (B15284909) without Au nanoparticles to 14.8 ms with them, further indicating the influence of the plasmonic interaction. bohrium.com
Table 1: Luminescence Properties of Yb₂O₃ with and without Gold Nanoparticles
| Property | Yb₂O₃ without Au NPs | Yb₂O₃ with Au NPs |
|---|---|---|
| Quantum Yield Enhancement | - | 5.6 times |
| Decay Time | 111.1 ms | 14.8 ms |
| Energy Transfer Constant (k_dd) | - | 6.5 x 10² s⁻¹ |
X-ray Reflectivity Studies for Thin Film Characterization
X-ray Reflectivity (XRR) is a powerful, non-destructive technique for characterizing the structure of thin films and multilayers, providing detailed information about thickness, density, and surface and interface roughness. scribd.come-asct.org The technique works by measuring the specularly reflected X-ray intensity from a surface at grazing incidence angles. tdl.org Below a critical angle, X-rays are totally externally reflected, and above this angle, the reflectivity decreases rapidly, often exhibiting interference fringes (Kiessig fringes). scribd.com
The analysis of XRR data can yield precise measurements of:
Film Thickness: The periodicity of the interference fringes is directly related to the thickness of the film. scribd.com
Electron Density: The critical angle of total reflection is determined by the electron density of the film, which can be used to calculate the material's mass density. scribd.come-asct.org
Surface and Interface Roughness: The rate at which the reflected intensity decreases with increasing angle is related to the roughness of the film's surface and any buried interfaces. e-asct.orgtdl.org
For Au-Yb systems, XRR would be invaluable for characterizing the structure of sputtered or evaporated thin films. For example, in a study of Au(001)/Fe(001)/MgO(001) films, low-angle X-ray reflectivity measurements showed clear oscillations, indicating flat and abrupt Au/Fe and Fe/MgO interfaces. researchgate.net This demonstrates the capability of XRR to resolve the layered structure of gold-containing thin films with high precision.
Table 2: Information Obtainable from X-ray Reflectivity Analysis of Thin Films
| XRR Data Feature | Derived Film Property | Typical Resolution |
|---|---|---|
| Period of Interference Fringes | Film Thickness | Ångström (Å) |
| Critical Angle (αc) | Electron Density / Mass Density | - |
| Amplitude Decay of Fringes | Surface and Interface Roughness | Ångström (Å) |
Advanced Microscopic and Elemental Analysis
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) Analysis
Scanning Electron Microscopy (SEM) is a widely used technique for imaging the surface topography of materials with high resolution. nanopartz.com When coupled with Energy Dispersive X-ray (EDX) spectroscopy, it becomes a powerful tool for elemental analysis. rjl-microanalytic.de In an SEM, a focused beam of electrons scans the sample surface, and the resulting signals (such as secondary electrons and backscattered electrons) are used to form an image. nanopartz.com
The high-energy electron beam also excites atoms in the sample, causing them to emit characteristic X-rays. rjl-microanalytic.de The EDX detector measures the energy of these X-rays, allowing for the identification and quantification of the elements present in the sample. rjl-microanalytic.dearpnjournals.org This is particularly useful for Au-Yb systems to:
Confirm the presence and distribution of gold and ytterbium.
Identify any impurities or unintended elements.
Perform elemental mapping to visualize the spatial distribution of Au and Yb across the sample surface.
Determine the elemental composition of different phases or particles within the material. beilstein-journals.orgresearchgate.net
For example, in the synthesis of erbium and ytterbium oxides, EDX analysis in an SEM was used to determine the composition of the obtained oxide powders. beilstein-journals.org Similarly, the elemental composition of gold nanoparticles deposited on a substrate can be confirmed by EDX, which would show characteristic peaks for gold in addition to the elements of the substrate. arpnjournals.org
Transmission Electron Microscopy (TEM) for Nanoparticle Characterization
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is indispensable for the characterization of nanoparticles. nanopartz.com In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image. azonano.com This technique provides detailed information about:
Particle Morphology: TEM can resolve the size and shape of individual nanoparticles with high precision. researchgate.net For gold nanoparticles, TEM images can reveal spherical, rod-like, or more complex structures. azonano.comresearchgate.net
Crystal Structure: High-resolution TEM (HR-TEM) can visualize the atomic lattice of crystalline nanoparticles, providing information about their crystal structure and identifying any defects. nanopartz.com
Size Distribution: By analyzing images of numerous particles, a statistical size distribution can be determined. researchgate.net
Elemental Analysis: When equipped with an EDX detector (often referred to as EDS in the context of TEM), elemental mapping of individual nanoparticles can be performed. nanopartz.com
For Au-Yb nanoparticles, TEM would be crucial for understanding how the two elements are incorporated, for instance, whether they form an alloy, a core-shell structure, or separate phases. Quantitative 3D characterization of nanoporous gold nanoparticles has been achieved using scanning transmission electron microscopy (STEM) tomography, a related technique, revealing structural details like pore size and porosity. nih.gov
Atomic Force Microscopy (AFM) for Nanostructure Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. spectraresearch.com An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured, allowing for the creation of a detailed 3D surface map. nanopartz.com
AFM is particularly useful for characterizing the morphology of Au-Yb nanostructures, such as thin films or self-assembled nanoparticles, because it can provide quantitative data on:
Surface Roughness: AFM can accurately measure the average roughness and other statistical parameters of a surface with nanometer precision. researchgate.netresearchgate.net
Particle Dimensions: For deposited nanoparticles, AFM can measure their height and lateral dimensions. nanopartz.commdpi.com
Film Structure: It can reveal details about the grain structure, defects, and growth modes of thin films. spectraresearch.com
Studies on gold thin films have used AFM to show that surface roughness can be controlled and measured with high accuracy. For example, a study on Au enamel layers reported an average roughness of about 3 nm, which is suitable for layered applications. researchgate.net Another study demonstrated that the surface morphology of gold films, from flat to uniformly nanostructured, could be precisely controlled and characterized by AFM. researchgate.net
Electrical and Thermal Transport Characterization
The electrical and thermal transport properties of intermetallic Au-Yb compounds are critical for understanding their electronic structure and potential for applications in areas like thermoelectrics. The valence state of ytterbium (divalent Yb²⁺, trivalent Yb³⁺, or intermediate valence) plays a crucial role in determining these properties. nih.govacs.org
Electrical Resistivity: The temperature dependence of electrical resistivity provides insights into the scattering mechanisms of charge carriers.
Metallic Behavior: Many intermetallic compounds exhibit metallic behavior, where resistivity increases with temperature due to electron-phonon scattering. researchgate.net
Kondo Effect/Heavy Fermion Behavior: In systems with trivalent Yb³⁺ (which has a 4f¹³ configuration and thus a magnetic moment), the electrical resistivity may show a characteristic minimum at low temperatures, followed by an increase upon further cooling, which is a hallmark of the Kondo effect. nih.gov At very low temperatures, some of these compounds enter a heavy fermion state, characterized by a T² dependence of the resistivity (ρ(T) = ρ₀ + AT²). researchgate.net
Pauli Paramagnetism: Divalent Yb²⁺ (4f¹⁴, non-magnetic) compounds typically behave as Pauli paramagnets. nih.govacs.org
Seebeck Coefficient (Thermopower): The Seebeck coefficient measures the voltage generated across a material in response to a temperature gradient. It is highly sensitive to the electronic density of states near the Fermi level.
Intermediate-valence compounds, such as YbAl₃, can exhibit large Seebeck coefficients. For instance, single-crystal YbAl₃ shows a large negative Seebeck coefficient, reaching a maximum absolute value of -79 µV K⁻¹ around 200-250 K. researchgate.net
Thermal Conductivity: This property measures a material's ability to conduct heat and has contributions from both electrons (κₑ) and phonons (κₗ).
In metallic systems, the electronic contribution is often dominant, especially at low temperatures. researchgate.net The thermal conductivity of YbAl₃, for example, shows a broad peak around 50 K, which is mainly attributed to the electronic contribution. researchgate.net
The combination of these transport properties determines the thermoelectric figure of merit (ZT), which quantifies the efficiency of a material for thermoelectric applications. espublisher.com
Table 3: Transport Properties of YbAl₃ (an illustrative intermediate-valence Yb compound)
| Property | Observation | Temperature Range |
|---|---|---|
| Electrical Resistivity (ρ) | ρ(T) = ρ₀ + AT² dependence | Below 100 K |
| Electrical Resistivity (ρ) | Linear metallic behavior | 300 - 800 K |
| Seebeck Coefficient (S) | Maximum absolute value of -79 µV K⁻¹ | ~200 - 250 K |
| Thermal Conductivity (κ) | Broad peak, mainly electronic contribution | ~50 K |
Electrical Resistivity Measurements
Electrical resistivity is a fundamental property that provides insights into the electron scattering mechanisms within a material. In Au-Yb systems, resistivity measurements as a function of temperature are essential for understanding the effects of alloying, phase transitions, and potential intermediate valence behavior of ytterbium.
Research Findings:
The resistivity of Au-Yb alloys is expected to be influenced by several factors:
Alloy Scattering: The introduction of Yb atoms into a gold matrix, or vice versa, will create lattice disorder, leading to an increase in the residual resistivity at low temperatures. This is a common phenomenon observed in binary alloy systems.
Valence Fluctuations: If ytterbium exhibits intermediate valence in the alloy, this can lead to enhanced scattering and a significant contribution to the resistivity.
Magnetic Ordering: Should any magnetic ordering occur at low temperatures in specific Au-Yb compounds, it would manifest as anomalies in the temperature-dependent resistivity curve.
Due to the scarcity of specific experimental data on Au-Yb alloys, the following table provides an illustrative example of how electrical resistivity might vary with composition, based on general principles of alloy resistivity.
Interactive Data Table: Illustrative Electrical Resistivity of Au-Yb Alloys at Room Temperature
| Composition (at% Yb) | Estimated Electrical Resistivity (µΩ·cm) |
| 0 (Pure Au) | 2.2 |
| 10 | 15 |
| 30 | 35 |
| 50 | 50 |
| 70 | 40 |
| 90 | 30 |
| 100 (Pure Yb) | 25.0 wikipedia.org |
Note: The values for the alloys are hypothetical and for illustrative purposes only, demonstrating the expected trend in a binary alloy system.
Specific Heat Measurements
Specific heat measurements are a powerful tool for probing the electronic and lattice vibrational states of a material. In Au-Yb systems, these measurements can reveal information about the density of states at the Fermi level, magnetic transitions, and the presence of heavy fermion behavior, which is characteristic of some ytterbium compounds nih.gov.
Research Findings:
Low-temperature specific heat measurements are particularly crucial. The total specific heat is typically analyzed as a sum of contributions from the lattice (phonons) and the electrons. At low temperatures, the specific heat, C, can be expressed as C = γT + βT³, where γ is the electronic specific heat coefficient (Sommerfeld coefficient) and β is related to the Debye temperature.
The electronic term, γT, is directly proportional to the electronic density of states at the Fermi level. In systems with strong electron-electron correlations, such as those that might be found in certain Au-Yb compounds, γ can be significantly enhanced.
The lattice term, βT³, provides information about the stiffness of the crystal lattice.
For Au-Yb compounds, a large γ value would be indicative of heavy fermion behavior, a phenomenon observed in other Yb-based intermetallics acs.org. Specific heat measurements on ternary gold-rare earth-tin compounds have shown that the heat capacity data can reveal antiferromagnetic ordering researchgate.net. While specific data for Au-Yb is limited, the known specific heat capacities of the constituent elements provide a baseline.
Interactive Data Table: Specific Heat Capacity of Gold and Ytterbium
| Element | Specific Heat Capacity (J/g·K) | Molar Heat Capacity (J/mol·K) |
| Gold (Au) | 0.129 | 25.418 |
| Ytterbium (Yb) | 0.155 | 26.74 |
Note: These values are for the pure elements at standard conditions.
Thermoelectric Measurements
Thermoelectric measurements, particularly the Seebeck coefficient, provide information about the nature of the charge carriers and the electronic band structure near the Fermi level. The Seebeck coefficient, S, is defined as the ratio of the induced thermoelectric voltage to the temperature difference across the material.
Research Findings:
Ytterbium-based compounds are known to exhibit significant thermoelectric effects, often linked to valence fluctuations acs.org. The Seebeck coefficient in these materials can be large and highly sensitive to temperature and composition. For example, some Yb-based intermetallic compounds show sign changes in the Seebeck coefficient as a function of temperature, which is attributed to the complex electronic structure arising from the Yb 4f states acs.org.
In the context of Au-Yb systems, thermoelectric measurements would be valuable for:
Identifying Valence State: The magnitude and sign of the Seebeck coefficient can provide clues about the valence state of ytterbium in the compound.
Probing Band Structure: The temperature dependence of the Seebeck coefficient is sensitive to the details of the electronic density of states near the Fermi energy.
Evaluating Thermoelectric Potential: A large Seebeck coefficient, combined with high electrical conductivity and low thermal conductivity, would indicate potential for thermoelectric applications.
Research on ternary sulfides including ytterbium has explored their Seebeck coefficients and electrical resistivities for thermoelectric applications iaea.org. While direct measurements on Au-Yb are not widely reported, the study of related systems suggests that Au-Yb compounds could exhibit interesting thermoelectric properties. For instance, YbAl₂ is a known intermediate valence compound, and substitutions can tune its thermoelectric properties, leading to a large negative Seebeck coefficient at low temperatures acs.org.
Impedance Spectroscopy and Capacitance-Voltage Characteristics of Thin Film Devices
Impedance spectroscopy and capacitance-voltage (C-V) measurements are powerful techniques for characterizing the electrical properties of thin-film devices and the interfaces between different materials. These techniques are particularly useful for understanding the behavior of Schottky diodes, metal-insulator-semiconductor (MIS) capacitors, and other electronic devices.
Research Findings:
In the context of Au-Yb systems, these measurements are often applied to devices where gold and ytterbium are used as electrodes or are part of a multilayered structure.
Impedance Spectroscopy: This technique involves applying a small AC voltage and measuring the resulting current as a function of frequency. It can be used to distinguish between different electrical processes occurring within a device, such as bulk resistance, grain boundary effects, and interfacial capacitance acs.org. For a potential Au/Yb interface, impedance spectroscopy could be used to model the interface as an equivalent circuit and extract parameters like charge transfer resistance and double-layer capacitance.
Capacitance-Voltage (C-V) Characteristics: C-V measurements are commonly used to characterize Schottky diodes and MIS structures columbia.edu. By measuring the capacitance of a device as a function of an applied DC voltage, one can determine key parameters such as the built-in potential, doping concentration of the semiconductor, and the barrier height of a Schottky contact researchgate.netresearchgate.net.
A study on Yb/p-Si Schottky diodes demonstrated that C-V measurements can be used to determine the acceptor concentration, which was in close agreement with the known doping of the silicon wafer researchgate.net. The barrier height was also calculated from the C-V data. These findings are crucial for understanding the properties of the Yb/semiconductor interface. If gold were used as a contact to an ytterbium-containing compound thin film, C-V measurements would be essential for characterizing the resulting junction.
Interactive Data Table: Key Parameters from C-V Analysis of a Yb/p-Si Schottky Diode
| Parameter | Value |
| Zero-bias barrier height (from I-V) | 0.83 eV and 0.88 eV |
| Rectification Ratio | ~10⁶ |
| Series Resistance (from Cheung functions) | 12.60 Ω |
| Acceptor Concentration (from C⁻²-V) | Consistent with p-Si wafer doping |
Source: Data extracted from a study on Yb/p-Si Schottky diodes researchgate.net.
Applications and Technological Advancements Derived from Au Yb Research
Catalysis and Organic Synthesis
Gold and ytterbium have emerged as powerful catalysts in organic synthesis, enabling the efficient construction of complex molecules. Their distinct catalytic activities are leveraged in a wide range of chemical transformations, from carbon-carbon bond formation to environmental remediation.
Ytterbium compounds, particularly ytterbium triflate (Yb(OTf)₃), are effective Lewis acid catalysts in several important organic reactions. organic-chemistry.orgalfachemic.com Their utility stems from their ability to activate substrates and facilitate bond formation under mild conditions.
The Mannich reaction , a fundamental carbon-carbon bond-forming reaction, benefits from ytterbium catalysis. alfachemic.com For instance, ytterbium trichloride's strong Lewis acidity can catalyze the one-pot Mannich reaction of aromatic amines, aromatic aldehydes, and cyclopentanone. alfachemic.com Furthermore, heterobimetallic catalysts containing ytterbium and potassium, assembled with an amide-based ligand, have been shown to promote asymmetric nitro-Mannich reactions, yielding enantioenriched anti-β-nitroamines with up to 86% enantiomeric excess (ee). mdpi.comnih.gov These products are valuable precursors to optically active 1,2-diamines. mdpi.com
The Biginelli-type condensation , a multicomponent reaction for the synthesis of dihydropyrimidines, is another area where ytterbium catalysts have a significant impact. organic-chemistry.orgnih.gov Traditional Biginelli reactions often suffer from low yields and harsh reaction conditions. organic-chemistry.org However, the use of Yb(OTf)₃ as a catalyst under solvent-free conditions has been shown to dramatically increase yields (81-99%) and shorten reaction times. organic-chemistry.org A highly enantioselective three-component Biginelli condensation has been developed using a recyclable chiral ytterbium triflate with a novel hexadentate amine phenol ligand, achieving high yields and excellent enantioselectivities for a variety of dihydropyrimidines. nih.govthieme-connect.de
| Reaction | Catalyst System | Key Advantages | Reported Yield/Selectivity |
|---|---|---|---|
| Asymmetric Nitro-Mannich Reaction | Yb/K heterobimetallic catalyst with amide-based ligand | Access to enantioenriched anti-β-nitroamines | Up to 86% ee mdpi.comnih.gov |
| Biginelli-type Condensation | Yb(OTf)₃ (solvent-free) | Increased yields, shorter reaction times | 81-99% yield organic-chemistry.org |
| Enantioselective Biginelli Condensation | Chiral ytterbium triflate with hexadentate amine phenol ligand | High yields and enantioselectivities | High yields, good to excellent enantioselectivities nih.gov |
Gold catalysis has become a powerful tool in modern organic synthesis, offering unique reactivity for a variety of transformations. soci.orgresearchgate.net Gold catalysts, often in the form of Au(I) or Au(III) complexes, are particularly effective in activating alkynes and allenes. soci.org
Acyl migration is a key transformation enabled by gold catalysis. For example, gold(I)-catalyzed reactions of 1,n-diyne carbonates and esters can proceed through an initial 1,2- or 1,3-acyloxy migration of the propargyl motif to construct complex molecular scaffolds. monash.edu In some cases, a gold-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of a propargyl ester leads to an allenyl intermediate, which can then undergo further cyclization and a 1,5-acyl migration. monash.edu A switchable synthesis of acylindoles and quinoline derivatives has been reported via gold-catalyzed annulations of anthranils and ynamides, involving selective 1,4- or 1,3-acyl migrations. nih.gov
| Transformation | Catalyst/Reaction System | Key Features | Product Type |
|---|---|---|---|
| Acyl Migration | Gold(I) catalysis of 1,n-diyne carbonates and esters | Involves 1,2- or 1,3-acyloxy migration | Complex core structural scaffolds monash.edu |
| Acyl Migration/Annulation | Gold(III) or Gold(I) catalysis of anthranils and ynamides | Switchable between 1,4- and 1,3-acyl migrations | Acylindoles and quinoline derivatives nih.gov |
| Tandem Acyl Migration/Asymmetric Friedel-Crafts Alkylation | Gold-catalyzed acyl migration followed by Ytterbium-catalyzed alkylation | One-pot synthesis of chiral compounds | Chiral dihydrocarbazoles and dihydrodibenzofurans acs.org |
Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. researchgate.netmdpi.com These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize contaminants. researchgate.net Ytterbium-rhodium catalysts have found application in AOPs for environmental remediation. alfachemic.com These catalysts can complex with organic compounds in wastewater and also accelerate the decomposition of ozone to produce hydroxyl radicals, which have a stronger oxidizing ability. alfachemic.com This dual functionality enhances the removal of organic matter from sewage. alfachemic.com For example, a core-shell magnetic rare earth catalyst (Fe₃O₄@SiO₂@Yb₂O₃) has been used to catalyze the degradation of pollutants like benzotriazole and guaiacol in chemical pharmaceutical wastewater. alfachemic.com
Nanomaterials of gold and ytterbium exhibit unique catalytic properties due to their high surface-area-to-volume ratio and distinct electronic structures. researchgate.netazonano.com
Gold nanoclusters and nanoparticles have been extensively studied for their catalytic activity in a wide range of organic reactions. researchgate.netresearchgate.net Atomically precise gold nanoclusters serve as excellent models for understanding the structure-property relationships of nanogold catalysts. nih.gov The catalytic activity of gold nanoparticles often increases as the particle size decreases. researchgate.net For instance, gold nanoclusters with an average size of less than 2 nm have emerged as novel and highly effective catalysts. researchgate.net They have been used in reactions such as the three-component coupling of an aldehyde, an alkyne, and an amine to synthesize propargylamines with very low catalyst loading. researchgate.net The catalytic performance of gold nanoclusters is influenced by both the metal core and the surface ligand shell. nih.gov
Ytterbium nanoparticles also possess catalytic applications. azonano.com Ytterbium-doped nanoparticles have shown enhanced photocatalytic performance. For example, Yb³⁺-doped ZnS nanoparticles exhibited significantly higher efficiency in the decolorization of Tartrazine under visible light compared to undoped ZnS. nanochemres.org The degradation percentage of the dye was 92.15% with 6% Yb³⁺-doped ZnS after 100 minutes, compared to 22.10% for bare ZnS. nanochemres.org
| Nanomaterial | Application | Key Findings | Reference |
|---|---|---|---|
| Gold Nanoclusters | Three-component coupling for propargylamine synthesis | High catalytic efficiency at very low loading (0.01 mol%) | researchgate.net |
| Yb³⁺-doped ZnS Nanoparticles | Photocatalytic degradation of Tartrazine | Degradation of 92.15% with 6% Yb³⁺-doped ZnS vs. 22.10% for undoped ZnS | nanochemres.org |
Quantum Technologies and Precision Metrology
Ytterbium has become a leading platform for the development of quantum technologies, particularly in the field of quantum computing. Its unique atomic structure provides stable and controllable quantum bits (qubits).
Trapped ytterbium ions are a promising system for building scalable and high-fidelity quantum computers. aip.orgaip.orgosti.gov The isotope ¹⁷¹Yb⁺ is commonly used to encode qubits. aip.orgphysicsworld.com
Qubit Design: The qubit is typically encoded in the hyperfine ground states of the ¹⁷¹Yb⁺ ion. These states have a large energy splitting, corresponding to a qubit frequency of 12.642821 GHz, and are relatively insensitive to magnetic field fluctuations, which helps to maintain quantum coherence. aip.org The electron configuration of ytterbium, with its filled 4f shell, provides shielding for the nuclear spin qubit from external electrical and magnetic noise, leading to long coherence times. aip.orgazoquantum.com
Qubit Control: Individual ytterbium ions are confined in electromagnetic traps, such as Paul traps. phasics.com Lasers are used to cool the ions to near their motional ground state and to manipulate the qubit states. osti.goviastate.edu Single-qubit gates, which perform rotations on individual qubits, are implemented by applying laser or microwave pulses that drive transitions between the qubit's energy levels. phasics.com These operations can achieve fidelities exceeding 99.9%. phasics.com
Gate Implementations: Two-qubit gates, which are essential for creating entanglement and performing universal quantum computation, are typically implemented by coupling the electronic states of the ions through their collective motion. osti.goviastate.edu The Mølmer–Sørensen gate is a common two-qubit gate used in ytterbium ion trap systems. osti.gov Recent work has demonstrated a universal high-fidelity gate-set with parallel application of single-qubit and two-qubit gates on ¹⁷¹Yb atoms, achieving a two-qubit entangling gate fidelity of 99.72(3)% with post-selection. arxiv.org Different architectural approaches, such as the modular universal scalable ion-trap quantum computer (MUSIQC) and the quantum charge-coupled device (QCCD), are being pursued to scale up ytterbium-based quantum computers. aip.orgosti.gov
| Feature | Description | Significance |
|---|---|---|
| Qubit | Encoded in the hyperfine ground states of ¹⁷¹Yb⁺ ions. | Long coherence times due to shielding from environmental noise. aip.orgazoquantum.com |
| Control | Ions are confined in Paul traps and manipulated with lasers and microwaves. phasics.com | High-fidelity single-qubit gate operations (>99.9%). phasics.com |
| Gates | Two-qubit gates, like the Mølmer–Sørensen gate, are implemented via collective motional states. osti.gov | Enables universal quantum computation with high fidelity (e.g., 99.72(3)% for a two-qubit gate). arxiv.org |
Ytterbium-Based Atomic Clocks for High Precision Timekeeping in Global Positioning Systems and Telecommunications
Ytterbium (Yb) atoms are at the forefront of high-precision timekeeping, with ytterbium-based atomic clocks setting new records for stability. These clocks utilize thousands of ytterbium atoms cooled to just millionths of a degree above absolute zero and trapped in an optical lattice, which is a series of light wells created by lasers. A separate laser, ticking at an astonishing 518 trillion times per second, induces a transition between two of the atoms' energy levels, serving as the clock's pendulum.
The remarkable stability of these clocks, to within less than two parts in a quintillion (1 followed by 18 zeros), represents a significant leap forward in timekeeping technology. This level of precision is approximately 10 times better than previously leading atomic clocks. Such advancements have profound implications for technologies that rely on precise timing, including Global Positioning Systems (GPS) and high-data-rate telecommunications. The high stability of ytterbium clocks allows for precise results to be obtained very quickly, achieving in about one second what would take a conventional cesium fountain clock around five days to average out. This rapid measurement capability is crucial for dynamic applications.
The development of next-generation atomic clocks using different isotopes of ytterbium, such as those with a "spin-one-half" angular momentum, has further enhanced performance by reducing susceptibility to certain errors. These optical clocks, operating at higher frequencies than the microwave frequencies of current standards, have the potential to lead to time standards up to 100 times more accurate than today's systems. This improved accuracy is fundamental to the future of GPS, potentially enabling centimeter-level location accuracy.
| Feature | Ytterbium Atomic Clock | Conventional Cesium Fountain Clock |
| Core Element | Ytterbium atoms | Cesium atoms |
| Operating Principle | Optical transition in atoms trapped in an optical lattice | Microwave transition in a fountain of atoms |
| Stability | Less than two parts in 1 quintillion | Approximately 10 times less stable |
| Averaging Time for Best Performance | ~1 second | ~400,000 seconds (~5 days) |
| Potential Accuracy Improvement | Up to 100 times more accurate than current standards | Current standard for civilian time |
Rydberg Arrays and Quantum Simulation with Ytterbium Atoms
Neutral atom arrays have emerged as a leading platform for quantum computation and simulation, and ytterbium (Yb) is proving to be a particularly advantageous element for this purpose. In these systems, individual ytterbium atoms are trapped in optical tweezers and their interactions are controlled by exciting them to highly energetic Rydberg states. The unique two-electron internal structure of alkaline-earth-like atoms such as ytterbium offers distinct advantages over the more commonly used alkali atoms.
Researchers are developing quantum simulator platforms based on ytterbium atoms trapped in optical tweezer arrays. A key technique being explored is isolated core excitation (ICE), which allows for the coherent optical manipulation of Rydberg states. This method opens up new avenues for manipulating quantum information. The fermionic isotope of ytterbium, ¹⁷¹Yb, is of particular interest as its nuclear spin can be used as a qubit, the fundamental unit of quantum information. This provides a basis for new qubit architectures and the exploration of complex many-body physics.
The use of ytterbium in Rydberg atom arrays enables improvements in experimental techniques. For instance, high-fidelity imaging can be achieved using ytterbium's narrow intercombination line. Furthermore, methods have been demonstrated for trapping Rydberg atoms by utilizing the polarizability of the Yb ion core. These advancements are paving the way for the development of more robust and scalable quantum computers and simulators.
| Advantage of Ytterbium in Rydberg Arrays | Description |
| Two-Electron Structure | Allows for unique techniques like isolated core excitation (ICE) for coherent control of Rydberg states. |
| Fermionic Isotope (¹⁷¹Yb) | Possesses a nuclear spin that can serve as a stable qubit for storing quantum information. |
| High-Fidelity Imaging | Utilizes the narrow intercombination line for precise detection of atomic states. |
| Rydberg Atom Trapping | The polarizability of the ytterbium ion core can be exploited for stable trapping of atoms in highly excited Rydberg states. |
Quantum Cutting Coatings for Enhanced Solar Cell Efficiency Utilizing Yb-Doped Perovskites
Ytterbium-doped perovskites are a promising class of materials for enhancing the efficiency of solar cells through a process known as quantum cutting. In conventional solar cells, a significant portion of the energy from high-energy photons (like blue or UV light) is lost as heat. Quantum cutting materials can convert one high-energy photon into two lower-energy near-infrared (NIR) photons. These NIR photons can then be more efficiently converted into electricity by a silicon solar cell, potentially increasing the cell's efficiency beyond the theoretical Shockley-Queisser limit.
Research has demonstrated that ytterbium-doped cesium lead halide perovskites can act as highly efficient quantum cutting materials, with photoluminescence quantum yields approaching 200%. aaup.edu In these materials, the absorption of a high-energy photon creates an exciton in the perovskite, which then transfers its energy to two neighboring Yb³⁺ ions. Each of these excited ions subsequently emits a near-infrared photon. A significant advantage of this system is the minimal reabsorption of the emitted NIR photons by the material itself.
The application of these materials as a coating on conventional solar cells has shown the potential to significantly boost their performance. For instance, an un-optimized 25 cm² quantum-cutting luminescent solar concentrator (QC-LSC) made from Yb³⁺-doped CsPbCl₃ nanocrystals has demonstrated an internal optical efficiency of 118.1 ± 6.7%. aaup.edu Projections suggest that for larger, window-sized devices, the efficiency enhancement could be more than four-fold compared to conventional quantum dot-based luminescent solar concentrators. aaup.edu
| Parameter | Yb-Doped Perovskite Quantum Cutting | Conventional Solar Cell |
| High-Energy Photon Conversion | One high-energy photon is converted into two near-infrared photons. | Energy above the bandgap is largely lost as heat. |
| Theoretical Efficiency Limit | Can potentially exceed the Shockley-Queisser limit. | Limited by the Shockley-Queisser limit. |
| Photoluminescence Quantum Yield | Approaches 200%. | Not applicable. |
| Self-Absorption Loss | Virtually zero for emitted photons. | Can be a limiting factor. |
Photonics and Optoelectronic Devices
Ytterbium-Doped Lasers and Fiber Optics Applications
Ytterbium-doped materials are a cornerstone of modern high-power laser and fiber optic systems. Ytterbium (Yb³⁺) ions, when incorporated into a host material like silica glass for optical fibers, exhibit properties that make them highly efficient for laser applications. They have a simple energy level structure that minimizes energy loss and a broad absorption band around 976 nm, which is readily accessible by reliable and efficient diode pump lasers.
Ytterbium-doped fiber lasers are widely used in a diverse range of fields, including materials processing (cutting, welding, and engraving), medical devices, and scientific research. nih.gov Their high power, excellent beam quality, and efficient operation make them ideal for applications requiring precision and reliability. nih.gov In scientific applications, these lasers are utilized in fluorescence microscopy, flow cytometry, and various spectroscopic techniques. nih.gov Furthermore, they are integral to remote sensing and lidar (light detection and ranging) systems for accurate distance measurement and 3D mapping. nih.gov
A key advantage of ytterbium-doped lasers is their ability to be mode-locked to produce ultrashort pulses in the femtosecond range. These ultrafast lasers are crucial for advanced materials processing and cutting-edge neuroscience applications, such as multiphoton microscopy. The development of both core-pumped and cladding-pumped (double-clad) ytterbium-doped fibers allows for a wide range of output powers, from milliwatts to over 100 watts, catering to a vast array of applications.
| Application Area | Specific Use of Ytterbium-Doped Lasers/Fibers | Key Advantages |
| Materials Processing | Cutting, welding, engraving of metals, plastics, and ceramics | High power, excellent beam quality, high efficiency |
| Medical and Dental | Precise surgical and dental procedures | High precision and focused laser beams |
| Scientific Research | Fluorescence microscopy, flow cytometry, spectroscopy | Reliability, tunability, high power output |
| Remote Sensing | Lidar systems for 3D mapping and distance measurement | Broad spectral emission for accurate measurements |
| Neuroscience | Multiphoton microscopy, optogenetic photostimulation | Femtosecond pulse generation for high-resolution imaging |
Thin Film Filters in Extreme Ultraviolet (EUV) and Far Ultraviolet (FUV) Spectral Regions
Thin film filters are critical components in applications that utilize the extreme ultraviolet (EUV) and far ultraviolet (FUV) regions of the electromagnetic spectrum, such as solar astronomy and EUV lithography. These filters are designed to transmit light within a specific narrow wavelength band while blocking unwanted radiation from other parts of the spectrum, including visible and infrared light. The choice of materials for these filters is dictated by their transmission properties and mechanical stability.
Commonly used materials for EUV and FUV filters include aluminum, zirconium, and silicon, often in multilayer structures to enhance performance. While there is a lack of specific research on filters made exclusively from a "Gold;ytterbium" compound, the optical properties of both gold and ytterbium are relevant to this field. Gold nanoparticles, for instance, are known to have strong absorption in the UV range. Research has also been conducted on the effects of using transparent thin layers of gold and ytterbium as metallic substrates for other thin film devices, indicating their potential role in modulating optical and electrical properties.
The design of these filters often involves depositing ultra-thin foils of material, sometimes only a few hundred angstroms thick, onto a supporting mesh. The mechanical strength and thermal stability of these filters are crucial, especially in high-power applications where they are exposed to intense radiation. The development of new material combinations, potentially including gold and ytterbium, could lead to filters with improved transmission, better rejection of out-of-band radiation, and enhanced durability.
Optically Transparent Nanocomposites and Nanodevices
The integration of gold (Au) and ytterbium (Yb) into nanocomposites is enabling the development of novel optically transparent materials with enhanced functionalities for photonic and optoelectronic devices. One area of significant interest is the creation of luminescent polymer nanocomposites. In such materials, ytterbium oxide (Yb₂O₃) nanoparticles, sometimes co-doped with other rare-earth elements like erbium, are embedded within a polymer matrix. The introduction of gold nanoparticles into this composite can lead to a significant enhancement of the luminescence properties.
This enhancement is attributed to the plasmonic effects of the gold nanoparticles. When light interacts with the gold nanoparticles, it can excite localized surface plasmons, which are collective oscillations of electrons. This creates a highly enhanced local electromagnetic field that can increase the excitation and emission rates of the nearby ytterbium ions, thereby boosting their luminescence intensity. Researchers have demonstrated that the presence of gold nanoparticles can enhance the erbium luminescence in a co-doped system by almost an order of magnitude.
These optically transparent nanocomposites are suitable for the light-induced formation of photonic elements and could be used in the development of integrated-optics amplifiers and other nanodevices. The ability to tailor the optical properties by controlling the size, shape, and concentration of both the ytterbium-containing nanoparticles and the gold nanoparticles opens up a wide range of possibilities for creating advanced functional materials for optoelectronics.
| Component | Function in the Nanocomposite | Resulting Property/Application |
| Ytterbium Oxide (Yb₂O₃) Nanoparticles | Act as the active luminescent centers. | Provide near-infrared emission. |
| Gold (Au) Nanoparticles | Generate localized surface plasmons upon light excitation. | Enhance the luminescence intensity of the ytterbium ions. |
| Polymer Matrix | Provides a transparent and processable host for the nanoparticles. | Enables the fabrication of optically transparent films and devices. |
| Combined System | Synergistic interaction between plasmonic and luminescent nanoparticles. | Optically transparent material with enhanced luminescence for applications in photonics and nanodevices. |
Applications in Advanced Materials Science (Non-Prohibited)
The primary mechanism through which ytterbium imparts these improvements is grain refinement. wikipedia.org By influencing the microstructure of the steel during its formation, ytterbium helps to create a finer, more uniform grain structure. This alteration at the microstructural level is crucial as it directly correlates with increased strength and hardness of the material. A finer grain structure generally impedes the movement of dislocations within the metal, making it more resistant to deformation and wear.
This enhancement of mechanical properties makes ytterbium-doped stainless steel suitable for applications in harsh conditions, such as in construction and for heavy equipment, where improved wear resistance is highly valued. The ability of ytterbium to fortify stainless steel contributes to the development of more robust and long-lasting components in various industrial sectors. altichem.com
Interactive Data Table: Effect of Ytterbium on Stainless Steel Properties
Specific quantitative data from research studies detailing the percentage increase in hardness, tensile strength, or other mechanical properties of stainless steel alloys upon the addition of ytterbium are not available in the provided search results. Therefore, a data table with these specific metrics cannot be generated.
Emerging Research Directions and Future Outlook
Advancements in Controlled Synthesis and Nanofabrication of Au-Yb Heterostructures
The ability to precisely control the synthesis of materials at the nanoscale is paramount for unlocking their full potential. In the realm of Au-Yb systems, research is increasingly focused on moving beyond bulk alloys to the fabrication of sophisticated nano-heterostructures, such as core-shell nanoparticles, alloys, and composites. These efforts aim to harness the combined or enhanced properties that arise from the interface and proximity of the two distinct elements.
Current synthesis strategies often involve multi-step processes. For instance, researchers have developed techniques to create composite materials by depositing gold nanoparticles onto ytterbium oxide (Yb₂O₃) nanoparticles. bohrium.com One method involves preparing porous ytterbium oxide by annealing ytterbium oxalate, followed by the deposition of a gold nanoparticle hydrosol created through femtosecond laser ablation of a gold plate. bohrium.com Another approach focuses on creating gold shell-coated nanoparticles, where a facile one-pot technique is used to encapsulate NaYF₄:Yb,Er nanoparticles with a gold shell approximately 5–8 nm thick. nih.gov
These methods provide a degree of control over the final structure and are crucial for applications in photonics and sensing. For example, the quantum yield of upconversion luminescence in Yb₂O₃ can be enhanced by a factor of 5.6 when combined with gold nanoparticles, a phenomenon attributed to local surface plasmon generation. bohrium.com
Future research is directed towards achieving even finer control over the morphology, size, and composition of Au-Yb nanostructures. The development of one-pot synthesis protocols that allow for the direct formation of Au-Yb alloyed or core-shell nanoparticles is a key objective. Such advancements would enable the systematic tuning of optical and electronic properties for specific applications, including plasmonics and catalysis. nih.gov
Table 1: Synthesis Methods for Au-Yb Hybrid Nanomaterials This table is interactive. You can sort and filter the data.
| Synthesis Method | Materials | Resulting Structure | Key Feature | Reference |
|---|---|---|---|---|
| Laser Ablation & Deposition | Au, Yb₂O₃ | Au nanoparticles on Yb₂O₃ surface | Composite material with plasmon-enhanced luminescence | bohrium.com |
| One-Pot Synthesis | YCl₃, YbCl₃, ErCl₃, HAuCl₄ | Gold shell on NaYF₄:Yb,Er core | Core-shell nanoparticles | nih.gov |
Exploration of Novel Intermetallic Phases and Complex Crystal Architectures
The Au-Yb binary system and its ternary derivatives are rich territories for the discovery of new intermetallic compounds with complex crystal structures and intriguing physical properties. The unique electronic configuration of ytterbium, which can adopt a divalent (4f¹⁴) or trivalent (4f¹³) state, significantly influences the crystal chemistry and resulting properties of its alloys. nih.gov This valence instability can lead to behaviors not typically seen in other rare earth-gold systems. researchgate.net
The exploration for new phases is often guided by understanding the hierarchical relationships between crystal structures. Many complex intermetallics can be described as ordered arrangements of atoms on a simpler, higher-symmetry parent lattice. aps.org The future of this field lies in the systematic exploration of the Au-Yb phase diagram and related ternary systems. High-throughput synthesis and characterization, combined with advanced diffraction techniques, will be essential for identifying new compounds. The discovery of novel phases with unique topologies, such as quasicrystals or complex metallic alloys, could lead to materials with unconventional electronic or magnetic properties. tdl.org
Integration of Computational and Experimental Approaches for Predictive Materials Design
The traditional, trial-and-error approach to materials discovery is being superseded by a more integrated strategy that combines computational modeling with experimental synthesis and characterization. First-principles calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting the structural, electronic, and mechanical properties of intermetallic compounds before they are synthesized in the lab. mdpi.comresearchgate.net
In the context of Au-Yb and related systems, computational methods are used to:
Predict Phase Stability: Calculations can determine the formation energies of various potential crystal structures, helping to predict which phases are thermodynamically stable and likely to form. aps.org
Determine Electronic and Magnetic Properties: DFT can be used to calculate the electronic band structure and density of states, revealing whether a compound is metallic, semiconducting, or insulating. This has been applied to related non-magnetic intermetallics like YAuGe and YAuSi. ias.ac.in
Simulate Physical Phenomena: Finite element modeling has been used to understand and predict the plasmonic characteristics of alloys, such as Ag-Yb, by simulating the interaction of light with the material's composite structure. mdpi.com
This predictive power significantly accelerates the discovery process. For example, computational screening can identify promising compositions for novel functional materials, which experimentalists can then target for synthesis. This synergy is crucial for navigating the vast compositional landscapes of ternary and quaternary systems involving Au and Yb. The future will see an even tighter integration of these approaches, with machine learning models trained on both computational and experimental data to rapidly predict material properties and guide autonomous synthesis platforms.
Development of Hybrid Au-Yb Systems for Multifunctional Applications
The combination of gold and ytterbium in hybrid materials creates systems with multiple, often enhanced, functionalities. These materials leverage the distinct properties of each component—such as the plasmonic resonance of gold nanostructures and the unique optical transitions of ytterbium ions—to create synergistic effects.
Key application areas for these hybrid systems include:
Photonics and Optoelectronics: Hybrid Au-Yb₂O₃ composites exhibit significantly enhanced upconversion luminescence, where low-energy infrared light is converted to higher-energy visible light. bohrium.com This property is valuable for developing advanced optosensors, light converters, and biomedical imaging agents. The enhancement is attributed to the strong local electromagnetic fields generated by the surface plasmon resonance of the gold nanoparticles. bohrium.com
Tunable Plasmonics: Alloying plasmonic metals like silver or gold with ytterbium provides a method for tuning the material's optical and electrical properties. In Ag-Yb alloys, for instance, increasing the ytterbium concentration alters the material's transparency and sheet resistance, which is useful for creating transmissive plasmonic devices and transparent electrodes. mdpi.com
Sensing and Catalysis: Gold-based heteronanostructures are being explored for surface-enhanced Raman scattering (SERS) and photocatalysis. nih.gov Incorporating ytterbium could further modify the electronic structure at the surface, potentially enhancing catalytic activity or sensing specificity. Ytterbium-doped oxides are already known to have applications in photocatalysis. scielo.br
Future work will focus on the rational design of these hybrid systems to optimize the interaction between the gold and ytterbium components. This includes controlling the geometry, size, and spacing of Au nanostructures relative to Yb ions to maximize plasmonic enhancement and energy transfer efficiency. bohrium.comnih.gov
Table 2: Functional Applications of Hybrid Au-Yb Systems This table is interactive. You can sort and filter the data.
| Hybrid System | Functionality | Underlying Principle | Potential Application | Reference |
|---|---|---|---|---|
| Au NPs on Yb₂O₃ | Enhanced Upconversion Luminescence | Surface Plasmon Resonance (SPR) from Au enhances Yb³⁺ emission | Optosensors, Light Converters, Bio-imaging | bohrium.com |
| Ag-Yb Alloy | Tunable Optical & Electrical Properties | Alloying modifies dielectric function and electron density | Transparent Electrodes, Transmissive Plasmonic Devices | mdpi.com |
Addressing Challenges in Quantum Coherence and Scalability for Ytterbium-Based Qubits
The ytterbium-171 (B1261637) (¹⁷¹Yb) isotope, with its nuclear spin of 1/2, has emerged as a leading candidate for building high-fidelity quantum computers. azoquantum.com Its simple two-level system serves as a highly coherent qubit, demonstrating long coherence times and single-qubit gate fidelities exceeding 99.99%. azoquantum.comaps.org However, the primary challenges facing ¹⁷¹Yb-based quantum computing are maintaining this coherence in large, scaled-up systems and mitigating errors.
Gold plays a critical, though indirect, role in addressing these challenges, primarily as a key material in the construction of the quantum hardware:
Ion Trap Electrodes: Trapped-ion quantum computers, which are a major platform for ¹⁷¹Yb qubits, rely on sophisticated electrode structures to generate the precise electric fields that confine the ions. These electrodes are frequently fabricated from or coated with gold due to its high conductivity and chemical inertness. numberanalytics.comsussex.ac.uk
Mitigating Noise and Decoherence: A significant source of error and decoherence in trapped-ion systems is electric field noise emanating from the trap electrodes, which can heat the ions and destroy their quantum state. aps.org Research into the surface science of these gold electrodes is crucial for understanding and reducing this noise.
Improving Superconducting Qubit Coherence: In the broader field of quantum computing, studies on superconducting qubits have shown that surface oxides are a major factor limiting coherence times. Encapsulating the primary superconducting material with a thin, inert layer of gold has been demonstrated to be a highly effective strategy for preventing the formation of these "lossy" oxides, leading to a 2- to 5-fold increase in qubit lifetimes. nqisrc.orgresearchgate.net This materials science insight could prove beneficial for hybrid quantum systems or future integrated device architectures involving ¹⁷¹Yb.
Scalability and Cryogenic Wiring: As researchers build larger quantum processors, the complexity of the required control systems increases dramatically. In many architectures, this involves extensive cryogenic wiring to connect the quantum chip to control electronics. These wires are often made of or plated with gold to ensure reliable electrical connections at ultra-low temperatures. ynetnews.com
The future outlook involves improving fabrication techniques for gold electrodes to create cleaner, smoother surfaces with lower intrinsic noise. Furthermore, exploring novel surface treatments or alternative materials in conjunction with gold could be key to pushing coherence times even further, a critical step toward building fault-tolerant quantum computers. arxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
